molecular formula C14H11FO4 B13011412 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid

5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid

Cat. No.: B13011412
M. Wt: 262.23 g/mol
InChI Key: DRHKKDGRGBZIHE-UHFFFAOYSA-N
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Description

5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid is an organic compound that features a fluorobenzyl group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-((2-Fluorobenzyl)oxy)-2-ketobenzoic acid.

    Reduction: Formation of 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxybenzoic acid core can participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-((2-fluorobenzyl)oxy)benzoic acid
  • 5-Bromo-2-formyl-benzoic acid
  • 5-Bromo-2-((4-chlorobenzyl)oxy)benzoic acid

Uniqueness

5-((2-Fluorobenzyl)oxy)-2-hydroxybenzoic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11FO4

Molecular Weight

262.23 g/mol

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H11FO4/c15-12-4-2-1-3-9(12)8-19-10-5-6-13(16)11(7-10)14(17)18/h1-7,16H,8H2,(H,17,18)

InChI Key

DRHKKDGRGBZIHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)O)C(=O)O)F

Origin of Product

United States

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